5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one
Description
5-Acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) family, a class of molecules with diverse biological and pharmacological applications. Structurally, it features a six-membered pyrimidinone ring with substituents at positions 2 (methylsulfanyl) and 5 (acetyl). The methylsulfanyl group contributes to sulfur-based reactivity and hydrophobicity, while the acetyl moiety introduces electron-withdrawing effects, influencing both chemical stability and intermolecular interactions. DHPM derivatives are widely studied for their roles as calcium channel modulators, antibacterial agents, and enzyme inhibitors .
Synthetic routes for this compound typically involve Biginelli reactions or post-functionalization of DHPM scaffolds. Its crystallographic data, if available, would likely rely on programs like SHELX for structure refinement, given its prevalence in small-molecule crystallography .
Properties
IUPAC Name |
5-acetyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4(10)5-3-8-7(12-2)9-6(5)11/h3H,1-2H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHIUGGSPALBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(NC1=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of acyl chlorides or carboxylic anhydrides under reflux conditions. The reaction is often carried out in solvents like xylene, and bases such as sodium methoxide (MeONa) are added to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution at C2 Position
The methylsulfanyl (-SMe) group at C2 undergoes nucleophilic displacement reactions with nitrogen- or oxygen-based nucleophiles, enabling functional diversification.
Key Reaction Pathways:
-
Replacement with Hydrazine Derivatives :
Reaction with phenylhydrazine or semicarbazide in ethanol under reflux yields C2-functionalized DHPMs. For example:Yields range from 70–88% depending on the nucleophile and reaction conditions .
-
Amination with Aryl Semicarbazides :
Aryl semicarbazides react via a four-component modified Biginelli protocol, producing C2-aryl semicarbazide derivatives. These compounds exhibit improved solubility and pharmacological potential .
Functionalization of the Acetyl Group at C5
The acetyl group participates in condensation and reduction reactions:
Knoevenagel Condensation:
Reaction with aromatic aldehydes in the presence of piperidine yields α,β-unsaturated ketone derivatives. For instance:
This reaction is critical for introducing extended conjugation, enhancing biological activity .
Reduction with LiAlH4_44:
The acetyl group is reduced to a hydroxymethyl (-CHOH) group:
This transformation is pivotal for synthesizing analogs with modified pharmacokinetic profiles .
Cyclization Reactions
The dihydropyrimidinone core facilitates cyclization to form fused heterocycles:
Thiazolo[3,2-a]pyrimidine Formation:
Reaction with 4-chlorobenzaldehyde and thiourea under acidic conditions generates thiazolo-pyrimidine hybrids:
Example : (E)-Ethyl 2-(4-chlorobenzylidene)-3-oxo-5,7-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (XIa ) was synthesized in 88% yield .
Triazine Derivatives:
Under specific catalytic conditions (e.g., quartz), DHPMs undergo cyclocondensation to form triazine derivatives, such as 4-amino-6-(3-(benzyloxy)phenyl)-5,6-dihydro-1,3,5-triazin-2(1H)-one (III ) .
Metal-Catalyzed Cross-Coupling Reactions
The methylsulfanyl group enables Suzuki-Miyaura and click chemistry:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The alkyne-functionalized DHPM derivative reacts with azides to form 1,2,3-triazole conjugates. For example:
Example : Compound 6ac' (5-acetyl-6-methyl-4-(2-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-DHPM) was synthesized in 70% yield .
Antimicrobial Activity of Derivatives
Selected derivatives exhibit moderate antimicrobial activity:
| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| XIa | Staphylococcus aureus | 12–14 | |
| 6ac' | Escherichia coli | 10–12 | |
| Triazine III | Candida albicans | 8–10 |
Catalytic Systems:
-
Granite/Quartz : Eco-friendly catalysts for one-pot Biginelli reactions (yields: 55–71% ) .
-
Phosphate Salts (MAP/DAP) : Reduce reaction times to 7–17 minutes with yields up to 87% .
Solvent-Free Conditions:
Using [EtNH][HSO] as a Brønsted acid ionic liquid, DHPMs are synthesized in 85–92% yield under solvent-free conditions at 80°C .
Structural Characterization Data
Key spectral data for representative derivatives:
| Compound | IR (cm) | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|---|
| 6ac' | 3446 (NH), 1721 (C=O), 1620 (C=N) | 2.29 (s, 3H, COCH), 5.39 (s, 2H, CH) | 194.4 (C=O), 148.3 (C triazole) |
| XIa | 1721 (C=O), 1559 (C=N) | 7.74 (s, 1H, =CH–), 3.89 (q, 2H, OCH) | 192.3 (C=O), 151.0 (C thiazole) |
Scientific Research Applications
Biginelli Reaction
The synthesis of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one typically employs the Biginelli reaction. This method has been modified to enhance yields and reduce reaction times. For instance, recent studies have demonstrated the use of catalytic systems such as Bi(NO3)3·5H2O and ZrCl4 under solvent-free conditions to synthesize these compounds efficiently .
Reaction Conditions
The following table summarizes various catalysts and conditions used in the synthesis of this compound:
| Catalyst | Reaction Time | Yield (%) |
|---|---|---|
| MAP | 7 min | 87 |
| DAP | 17 min | 80 |
| Bi(NO3)3·5H2O | 30 min | 90 |
| ZrCl4 | 25 min | 85 |
These findings indicate that optimizing reaction conditions can lead to significant improvements in yield and efficiency.
Anticancer Activity
This compound has shown promising anticancer properties. Studies have reported its effectiveness against various cancer cell lines, suggesting that it may act by inhibiting cell proliferation and inducing apoptosis. The compound's mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer progression .
Antimicrobial Properties
Research indicates that derivatives of dihydropyrimidines, including this compound, exhibit significant antimicrobial activity. These compounds have been tested against a range of bacteria and fungi, demonstrating potential as therapeutic agents in treating infections .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) value indicating strong antibacterial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is not fully elucidated. its biological activity is thought to involve interactions with specific enzymes or receptors in the body. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Further studies are needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional attributes of 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one can be contextualized by comparing it to analogs with substitutions at positions 2 and 4. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.
Table 1: Comparison of this compound with Analogs
Key Observations:
This contrasts with 5-iodo-DHPM, where the bulky iodine atom may sterically hinder interactions but provide a site for nucleophilic substitution . Nitro-substituted analogs exhibit greater electron deficiency, favoring reactivity in electrophilic aromatic substitution but increasing instability under reducing conditions.
Biological Relevance: The methylsulfanyl group at position 2 is conserved across analogs, suggesting its role in hydrophobic binding (e.g., in enzyme active sites).
Physicochemical Properties :
- Acetyl and nitro substituents increase polarity compared to alkyl groups (e.g., ethyl), improving solubility in polar aprotic solvents. The iodo analog’s discontinuation may reflect poor bioavailability due to low solubility.
Synthetic Accessibility :
- Iodo-substituted DHPMs require halogenation steps that complicate synthesis, whereas acetyl groups are readily introduced via acetylation or condensation reactions.
Biological Activity
5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves a modified Biginelli reaction. This approach allows for the efficient assembly of the compound using acetylacetone, aromatic aldehydes, thiourea, and methylating agents like dimethyl sulfate. The reaction yields derivatives with various functional groups that enhance biological activity .
General Procedure
- Reagents : Acetylacetone, aromatic aldehyde (e.g., benzaldehyde), thiourea.
- Conditions : Conducted in a single pot under reflux conditions.
- Yield : Moderate to excellent yields (up to 78%) have been reported for various derivatives .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. In vitro assays demonstrate that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for treating oxidative stress-related diseases .
Anti-inflammatory Activity
In studies assessing anti-inflammatory effects, certain derivatives have shown the ability to inhibit lipoxygenase activity. For instance, one derivative demonstrated an IC50 value of 1.1 μM against lipoxygenase, indicating strong anti-inflammatory potential comparable to established inhibitors like NDGA .
Pain Management
The compound has also been investigated for its role in pain management. Specifically, it has been identified as a selective inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain pathways. In cellular assays, the compound exhibited low micromolar potency against AC1, suggesting its potential as a therapeutic agent for chronic pain conditions .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound and its derivatives against various bacterial strains. Results show promising antibacterial and antifungal activities, warranting further exploration into their mechanism of action and potential clinical applications .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of synthesized derivatives using a DPPH radical scavenging assay. Compounds were tested at varying concentrations, with results indicating that some derivatives achieved over 80% inhibition at concentrations as low as 10 μM.
Case Study 2: Pain Management
In vivo studies utilizing a CFA-inflammatory pain model demonstrated that selected compounds significantly reduced pain sensitivity compared to controls, reinforcing their potential utility in chronic pain therapies.
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for preparing 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one, and what catalysts are commonly employed?
The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves aldehydes, β-keto esters, and thiourea/urea derivatives. For example, ZnCl₂ is a widely used Lewis acid catalyst in reflux conditions with solvents like n-heptane-toluene (1:1). Reaction progress is monitored via TLC, followed by filtration, water washing, and recrystallization for purification . Alternative catalysts (e.g., FeCl₃, ionic liquids) may optimize yield and reaction time, but ZnCl₂ remains a benchmark due to its efficacy in forming the dihydropyrimidinone core .
Basic: How is the molecular structure of this compound confirmed experimentally?
Structural confirmation employs a combination of spectroscopic and crystallographic methods:
- NMR/IR spectroscopy : To identify functional groups (e.g., acetyl, sulfanyl) and hydrogen bonding patterns.
- X-ray diffraction : Resolves stereochemistry and crystal packing. For example, studies on analogous compounds (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) used X-ray crystallography to confirm planarity of the dihydropyrimidinone ring and substituent orientations .
Advanced: What methodological challenges arise when optimizing the reaction yield of this compound under varying catalytic conditions?
Key challenges include:
- Catalyst selection : ZnCl₂ may cause side reactions (e.g., hydrolysis of acetyl groups), necessitating screening of alternatives like CeCl₃ or immobilized catalysts.
- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclization but may reduce solubility of reactants. Mixed solvents (n-heptane-toluene) balance reactivity and solubility .
- Temperature control : Excessive heat degrades thiourea intermediates; microwave-assisted synthesis can improve efficiency while minimizing decomposition .
Advanced: How do structural modifications at the 2-sulfanyl and 4-oxo positions influence the compound’s biological activity?
Modifying the 2-sulfanyl group (e.g., replacing methylsulfanyl with arylthio groups) alters electron density and hydrogen-bonding capacity, impacting interactions with biological targets. For instance, analogs with bulkier substituents show enhanced antimicrobial activity due to improved membrane penetration. The 4-oxo group is critical for chelating metal ions in enzyme active sites, as demonstrated in studies comparing bioactivity across derivatives .
Advanced: What analytical strategies resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., dihydropyrimidinone ring protons).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with expected data.
- Repetitive recrystallization : Ensures purity, eliminating impurities that distort NMR/IR spectra .
Basic: What purification methods are most effective for isolating this compound from reaction mixtures?
- Recrystallization : Preferred for high-purity isolation. Solvent systems like ethanol-water or dichloromethane-hexane are effective for dihydropyrimidinone derivatives.
- Column chromatography : Useful for separating regioisomers or byproducts using silica gel and gradients of ethyl acetate/hexane .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Models transition states and activation energies for reactions like nucleophilic substitutions at the 2-sulfanyl position.
- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes inhibited by dihydropyrimidinones), guiding synthetic prioritization .
Advanced: What considerations are critical for designing stability studies under environmental conditions?
- pH-dependent degradation : Test stability across pH 3–10 using buffered solutions, monitoring via HPLC for decomposition products.
- Thermal stability : Conduct accelerated aging studies (40–60°C) to simulate long-term storage. Surface adsorption effects (e.g., interaction with silica or glass) should be quantified using microspectroscopic techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
